N-ACETYL-beta-D-GLUCOSAMINE

Description

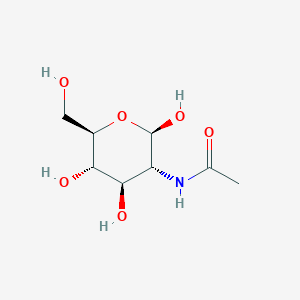

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Acetyl Beta D Glucosamine

Hexosamine Biosynthesis Pathway (HBP)

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that integrates glycolysis with amino acid, lipid, and nucleic acid metabolism to synthesize UDP-GlcNAc. frontiersin.org This pathway utilizes fructose-6-phosphate (B1210287) (Fru-6-P), a glycolytic intermediate, along with glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine (B1682114) triphosphate (UTP) as substrates. frontiersin.org The end-product, UDP-GlcNAc, is a vital precursor for the glycosylation of proteins and lipids. nih.govresearchgate.net It is estimated that approximately 2-3% of the total glucose that enters a cell is shunted into the HBP. nih.gov

The de novo synthesis of UDP-GlcNAc through the HBP involves a sequence of four enzymatic reactions:

Glutamine:Fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate (GlcN-6P) and glutamate. researchgate.netmdpi.com

D-Glucosamine-6-phosphate N-acetyltransferase (GNA) then converts GlcN-6P and acetyl-CoA into N-acetylglucosamine-6-phosphate (GlcNAc-6P) and CoA. frontiersin.orgmdpi.com

N-acetylglucosamine-phosphate mutase (AGM) isomerizes GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). frontiersin.orgmdpi.com

Finally, N-acetylglucosamine-1-P uridylyltransferase (GlcNAc1pUT or UAP) catalyzes the reaction between GlcNAc-1P and UTP to produce UDP-GlcNAc and pyrophosphate. frontiersin.orgmdpi.com

Due to its central role in cellular metabolism, a complete blockage of the HBP is typically lethal to any organism, highlighting its fundamental importance for normal growth and development. frontiersin.org

Key Regulatory Enzymes

The flux through the Hexosamine Biosynthesis Pathway is tightly controlled, primarily at the level of its key enzymes. These enzymes are subject to various regulatory mechanisms, ensuring that the production of UDP-GlcNAc is balanced with the cell's metabolic needs.

Glutamine:Fructose 6-Phosphate Amidotransferase (GFAT)

Glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase, is the first and rate-limiting enzyme of the HBP. ebi.ac.uknih.govresearchgate.net It catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate. ebi.ac.uk This reaction is practically irreversible and serves as the committed step in the de novo synthesis of hexosamines. ebi.ac.uk

GFAT is a modular protein with two distinct structural domains: an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain. ebi.ac.uk The glutaminase domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849) and glutamate, while the isomerase domain facilitates the conversion of fructose-6-phosphate to glucosamine-6-phosphate using the generated ammonia. ebi.ac.uk

The activity of GFAT is subject to feedback inhibition by the end-product of the pathway, UDP-GlcNAc. researchgate.net This regulatory mechanism ensures that the production of UDP-GlcNAc is tightly controlled. In mammals, two isoforms of GFAT exist, GFAT1 and GFAT2, which are encoded by different genes and exhibit distinct tissue distribution and regulatory properties. nih.gov

D-Glucosamine-6-phosphate N-acetyltransferase (GNA)

D-glucosamine-6-phosphate N-acetyltransferase (GNA), also referred to as glucosamine-phosphate N-acetyltransferase, is the second enzyme in the HBP. frontiersin.orgwikipedia.org It catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of glucosamine-6-phosphate, yielding N-acetyl-D-glucosamine-6-phosphate and coenzyme A. wikipedia.org

This enzymatic step is crucial for the biosynthesis of UDP-GlcNAc. nih.gov In eukaryotes, the acetylation of glucosamine-6-phosphate occurs before the transfer of the phosphate (B84403) group from the 6-carbon to the 1-carbon position. wikipedia.org In contrast, prokaryotes follow a different sequence of reactions. wikipedia.org GNA is an essential gene, and its activity is critical for providing the building blocks for chitin (B13524) synthesis in fungi and for protein glycosylation in a wide range of organisms. yeastgenome.org

Studies in Arabidopsis thaliana have shown that GNA is ubiquitously expressed in all organs. portlandpress.com The enzyme exhibits optimal activity at a pH between 7 and 8 and at temperatures ranging from 30-40°C. portlandpress.com

N-acetylglucosamine-1-P Uridylyltransferases (GlcNAc1pUTs)

N-acetylglucosamine-1-P uridylyltransferases (GlcNAc1pUTs), also known as UDP-N-acetylglucosamine pyrophosphorylases (UAP), catalyze the final step in the de novo synthesis of UDP-GlcNAc. frontiersin.orgfrontiersin.orgdntb.gov.ua These enzymes facilitate the transfer of a UMP moiety from UTP to N-acetylglucosamine-1-phosphate, producing UDP-GlcNAc and pyrophosphate. mdpi.comsinica.edu.tw

In Arabidopsis, GlcNAc1pUTs are encoded by the GlcNA.UT genes. frontiersin.orgdntb.gov.ua Research has demonstrated that these enzymes are essential for the biosynthesis of UDP-GlcNAc and, consequently, for proper protein N-glycosylation. frontiersin.orgehime-u.ac.jp A reduction in GlcNAc1pUT expression leads to decreased UDP-GlcNAc levels, which can impair plant growth and fertility. frontiersin.org

Substrate Utilization

The Hexosamine Biosynthesis Pathway integrates signals from various metabolic pathways by utilizing key metabolites as substrates. The primary carbon source for the HBP is glucose.

Glucose

Glucose, a central molecule in cellular energy metabolism, is the initial substrate for the HBP. nih.govnih.gov After entering the cell, glucose is phosphorylated to glucose-6-phosphate and then isomerized to fructose-6-phosphate by enzymes of the glycolytic pathway. mdpi.com A portion of this fructose-6-phosphate is then diverted from glycolysis and enters the HBP. nih.govresearchgate.net This shunting of a glycolytic intermediate makes the HBP a sensor of glucose availability. When glucose levels are high, the increased flux through glycolysis leads to a greater availability of fructose-6-phosphate, subsequently increasing the production of UDP-GlcNAc. This link between glucose metabolism and the HBP allows cells to couple nutrient status to post-translational modifications of proteins. nih.gov

| Enzyme | Substrates | Product(s) | Function in HBP |

| Glutamine:Fructose 6-Phosphate Amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Catalyzes the first and rate-limiting step. ebi.ac.uknih.gov |

| D-Glucosamine-6-phosphate N-acetyltransferase (GNA) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetyl-D-glucosamine-6-phosphate, CoA | Acetylates glucosamine-6-phosphate. frontiersin.orgwikipedia.org |

| N-acetylglucosamine-phosphate mutase (AGM) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | Isomerizes the phosphate group. frontiersin.orgmdpi.com |

| N-acetylglucosamine-1-P Uridylyltransferase (GlcNAc1pUT) | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate | Catalyzes the final step to produce UDP-GlcNAc. frontiersin.orgfrontiersin.org |

Acetyl-CoA

Acetyl-CoA serves as the donor of the acetyl group in the synthesis of GlcNAc derivatives. In the HBP, the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1) catalyzes the transfer of an acetyl group from Acetyl-CoA to glucosamine-6-phosphate (GlcN-6-P), forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P). researchgate.netnih.gov In bacteria, this function is often carried out by the C-terminal acetyltransferase domain of the bifunctional enzyme GlmU. nih.govacs.org This acetylation step is essential for the progression of the pathway toward UDP-GlcNAc synthesis. researchgate.netnih.gov Research has shown that human GNA1 has a relaxed donor specificity, capable of transferring not only acetyl groups but also other acyl groups like propionyl and n-butyryl from their respective CoA donors. nih.gov

Glutamine

Glutamine is the primary nitrogen source in the hexosamine biosynthesis pathway. researchgate.netportlandpress.com The pathway's rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.net This enzyme facilitates the transfer of an amino group from glutamine to fructose-6-phosphate, a derivative of glucose, to produce glucosamine-6-phosphate (GlcN-6-P). researchgate.netportlandpress.comnih.gov This reaction is a critical regulatory point, linking glutamine and glucose metabolism directly to the production of amino sugars. portlandpress.comnih.gov

Uridine Triphosphate (UTP)

Uridine Triphosphate (UTP) provides the high-energy uridine diphosphate (B83284) (UDP) moiety required to activate N-acetylglucosamine for its role in glycosylation. researchgate.netresearchgate.net In the final step of the HBP, the enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1, also known as AGX1) catalyzes the reaction between N-acetylglucosamine-1-phosphate (GlcNAc-1-P) and UTP. researchgate.netnih.govresearchgate.net This reaction yields UDP-GlcNAc and pyrophosphate. nih.govebi.ac.uk The transfer of the uridyl group from UTP makes UDP-GlcNAc an "activated" nucleotide sugar, energetically favorable for use by glycosyltransferases. researchgate.net

Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) Synthesis

The synthesis of UDP-GlcNAc is a multi-step process known as the hexosamine biosynthesis pathway (HBP), which occurs in the cytosol. flybase.org The pathway begins when a small percentage (2–3%) of glucose entering the cell is converted to fructose-6-phosphate. researchgate.net GFAT then converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate. researchgate.netumaryland.edu Subsequently, this intermediate is acetylated using Acetyl-CoA to form N-acetylglucosamine-6-phosphate. researchgate.net This molecule is then isomerized to N-acetylglucosamine-1-phosphate by the enzyme phosphoglucomutase 3 (PGM3). researchgate.net The final step involves UDP-N-acetylglucosamine pyrophosphorylase, which combines N-acetylglucosamine-1-phosphate with UTP to form UDP-GlcNAc. researchgate.netreactome.orgresearchgate.net

| Precursor | Role in UDP-GlcNAc Synthesis | Key Enzyme(s) |

| Glucose | Provides the initial carbon backbone (fructose-6-phosphate). researchgate.net | Hexokinase, Phosphoglucose Isomerase |

| Glutamine | Donates the amino group. researchgate.netportlandpress.com | Glutamine:fructose-6-phosphate amidotransferase (GFAT) |

| Acetyl-CoA | Donates the acetyl group. researchgate.netnih.gov | Glucosamine-6-phosphate N-acetyltransferase (GNA1); GlmU (in bacteria) |

| UTP | Provides the activating UDP moiety and energy. researchgate.netresearchgate.net | UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) |

Role as an Active Nucleotide Sugar Donor

UDP-GlcNAc is a key nucleotide sugar that functions as a high-energy donor substrate for glycosyltransferases. wikipedia.org These enzymes catalyze the transfer of the GlcNAc moiety from UDP-GlcNAc to acceptor molecules, including proteins and lipids, in a process called glycosylation. wikipedia.org It is the essential precursor for the synthesis of N-linked glycans, O-linked glycans, and the post-translational modification O-GlcNAcylation of nuclear and cytoplasmic proteins. researchgate.netfrontiersin.orgrsc.org The activation of the sugar by its linkage to UDP is critical for these transfer reactions to proceed. jst.go.jp

Salvage Pathways

In addition to de novo synthesis via the HBP, cells can generate UDP-GlcNAc through salvage pathways. flybase.orgfrontiersin.org These pathways utilize GlcNAc that is acquired from extracellular sources or derived from the breakdown of cellular glycoconjugates like glycoproteins and peptidoglycan. nih.govnih.gov The salvage mechanism provides a way for the cell to recycle this valuable monosaccharide, bypassing the initial, energy-intensive steps of the de novo pathway. nih.govfrontiersin.org

Exogenous N-ACETYL-beta-D-GLUCOSAMINE Utilization

Cells can take up exogenous this compound from their environment. nih.govnih.gov Once inside the cell, the enzyme N-acetylglucosamine kinase (NAGK) phosphorylates GlcNAc to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govbabraham.ac.uk This intermediate, GlcNAc-6-P, is identical to the one produced in the de novo HBP. frontiersin.org Therefore, the salvaged GlcNAc can be directly funneled into the main synthetic route, where it is converted to GlcNAc-1-P and subsequently to UDP-GlcNAc. frontiersin.orgresearchgate.net This salvage pathway is a more direct and potentially more energy-efficient route to UDP-GlcNAc, especially when glutamine is limited, as it bypasses the GFAT-catalyzed step. babraham.ac.uk

| Feature | De Novo Pathway (HBP) | Salvage Pathway |

| Starting Substrates | Glucose, Glutamine, Acetyl-CoA, UTP researchgate.netreactome.org | This compound (GlcNAc) nih.govfrontiersin.org |

| Key Initial Enzyme | Glutamine:fructose-6-phosphate amidotransferase (GFAT) researchgate.net | N-acetylglucosamine kinase (NAGK) nih.govbabraham.ac.uk |

| Pathway Entry Point | Fructose-6-phosphate researchgate.net | N-acetylglucosamine-6-phosphate nih.govfrontiersin.org |

| Primary Function | Synthesizes UDP-GlcNAc from basic metabolites. nih.govfrontiersin.org | Recycles GlcNAc from external or internal sources. nih.govfrontiersin.org |

GlcNAc Kinase (NagK) Activity

A primary step in the metabolism of this compound is its phosphorylation, a reaction catalyzed by the enzyme N-acetyl-D-glucosamine kinase (NAGK or NagK). ontosight.ainih.gov This enzyme facilitates the transfer of a phosphate group from ATP to GlcNAc, producing N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). maayanlab.clouduniprot.org This phosphorylation is a critical juncture, committing GlcNAc to further metabolic processing. ontosight.ai

NagK belongs to the sugar-kinase/Hsp70/actin superfamily and, more specifically, the Repressor, Open reading frame, Kinase (ROK) family in bacteria. nih.govbiorxiv.org The enzyme is vital for salvaging GlcNAc derived from nutritional sources or from the lysosomal degradation of complex carbohydrates. maayanlab.clouduniprot.org In bacteria, it plays a key role in recycling GlcNAc from the cell wall (murein). biorxiv.orgasm.org The product, GlcNAc-6-P, serves as a precursor for two main routes: catabolism for energy or biosynthesis of nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc), which is essential for glycosylation reactions. ontosight.ainih.gov

The activity of NagK can be influenced by various factors, including nutrient availability and cellular demand for its metabolic products. ontosight.ai For instance, in Escherichia coli, NagK can also phosphorylate glucose, although with a much lower affinity than for GlcNAc, and its activity is strongly inhibited by ADP. asm.org Structural studies of human NAGK have shown that it undergoes significant conformational changes upon substrate binding. maayanlab.cloud In some organisms, NagK has emerged as a key regulator in developmental processes and has been linked to various diseases, highlighting its metabolic importance. ontosight.aimaayanlab.cloud

Catabolism and Assimilation

The catabolism of this compound allows organisms to utilize it as a sole source of carbon and nitrogen. pnas.org This multi-step enzymatic pathway converts GlcNAc into a central glycolytic intermediate. In many microorganisms, including the pathogenic yeast Candida albicans, the genes encoding the enzymes for this pathway are often found in a cluster and are coordinately induced by the presence of GlcNAc. pnas.orgnih.govmdpi.com

Phosphorylation by Phosphokinases (Hxk1)

The initial step in the catabolic assimilation of GlcNAc is its phosphorylation. In many fungi, such as Candida albicans, this reaction is catalyzed by a specific hexokinase, Hxk1. frontiersin.orgmdpi.com Hxk1 phosphorylates GlcNAc to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). mdpi.commdpi.com This step is crucial; strains lacking the HXK1 gene are unable to grow on GlcNAc as a carbon source. frontiersin.org The expression of HXK1, along with other genes in the catabolic pathway, is typically induced by the presence of GlcNAc. nih.govmdpi.com Beyond its catalytic role, Hxk1 has also been implicated in signaling pathways, regulating morphogenesis and the expression of other metabolic genes in C. albicans. nih.govplos.org

Deacetylation by N-acetylglucosamine 6-phosphate Deacetylase (nagA/Dac1)

Following phosphorylation, GlcNAc-6-P is deacetylated by the enzyme N-acetylglucosamine-6-phosphate deacetylase, which is encoded by the nagA gene (or DAC1 in C. albicans). pnas.orgwikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of the N-acetyl group from GlcNAc-6-P, yielding glucosamine-6-phosphate (GlcN-6-P) and acetate (B1210297). wikipedia.orguniprot.org This is a committed step for both the assimilation of GlcNAc and the biosynthesis of amino-sugar-nucleotides. nih.govplos.org NagA belongs to the amidohydrolase superfamily, many of which are metalloenzymes. wikipedia.org The enzyme's activity is crucial for the cell to process GlcNAc; its inhibition or absence can lead to the toxic accumulation of GlcNAc-6-P. mdpi.comwikipedia.org

| Enzyme Characteristic | Description |

| Enzyme Name | N-acetylglucosamine-6-phosphate deacetylase |

| Gene Name | nagA / DAC1 |

| EC Number | 3.5.1.25 wikipedia.orguniprot.org |

| Reaction | N-acetyl-D-glucosamine 6-phosphate + H₂O → D-glucosamine 6-phosphate + acetate wikipedia.org |

| Cofactors | Often a metalloenzyme (e.g., Zinc in E. coli) uniprot.org |

| Regulation | Inhibited by its products, glucosamine (B1671600) 6-phosphate and acetate, in some species. uniprot.org |

Deamination by N-acetylglucosamine-6-phosphate Deaminase (Nag1)

The third step in the catabolic pathway is the conversion of glucosamine-6-phosphate to a glycolytic intermediate. This reaction is carried out by glucosamine-6-phosphate deaminase, also known as glucosamine-6-phosphate isomerase, encoded by the NAG1 gene (or nagB in E. coli). pnas.orgebi.ac.uk The enzyme catalyzes the deamination and isomerization of GlcN-6-P to produce fructose-6-phosphate and ammonium. mdpi.commdpi.com This is the final specific step in the utilization pathway of GlcNAc, directly linking it to central metabolism. ebi.ac.ukasm.org In C. albicans, NAG1 is part of the gene cluster that is coordinately induced by GlcNAc. pnas.orgnih.gov

| Enzyme Characteristic | Description |

| Enzyme Name | Glucosamine-6-phosphate deaminase / isomerase |

| Gene Name | NAG1 / nagB |

| EC Number | 3.5.99.6 mdpi.com |

| Reaction | D-glucosamine 6-phosphate → Fructose-6-phosphate + NH₄⁺ |

| Function | Final step in GlcNAc catabolism, connecting it to glycolysis. ebi.ac.uk |

Integration into Core Metabolic Pathways (e.g., Fructose-6-Phosphate)

The catabolism of this compound culminates in the production of fructose-6-phosphate. mdpi.commdpi.comwikipedia.org Fructose-6-phosphate is a key intermediate in glycolysis, one of the most fundamental pathways for energy production in cells. wikipedia.orgresearchgate.net By converting GlcNAc into fructose-6-phosphate, organisms can channel the carbon skeleton of the amino sugar directly into glycolysis to generate ATP and pyruvate (B1213749). wikipedia.org This integration allows cells to efficiently utilize GlcNAc not just as a building block for complex molecules but also as a primary energy source, which is particularly important for pathogenic microbes in the nutrient-rich environments of a host. pnas.org

Cross-Metabolic Pathway Interconnections

The metabolism of this compound is intricately connected with several core cellular metabolic networks. The most direct link is to glycolysis through the catabolic conversion of GlcNAc to fructose-6-phosphate. wikipedia.orgresearchgate.net However, the interconnections extend further.

The intermediate glucosamine-6-phosphate (GlcN-6-P) stands at a metabolic crossroads. biorxiv.org Besides being converted to fructose-6-phosphate for glycolysis, it is also a precursor for the hexosamine biosynthesis pathway (HBP). nih.gov In the HBP, GlcN-6-P is used to synthesize UDP-N-acetylglucosamine (UDP-GlcNAc), a critical activated sugar donor for the synthesis of glycoproteins, glycolipids, proteoglycans, and chitin. mdpi.comnih.gov Therefore, the assimilation of external GlcNAc can replenish the cellular pool of UDP-GlcNAc, supporting these essential biosynthetic processes.

In bacteria, GlcNAc metabolism is also tightly linked to cell wall recycling. asm.org During growth and division, bacterial peptidoglycan is constantly broken down, releasing GlcNAc and other components, which are then efficiently re-imported and reutilized, a process in which NagK plays a crucial role. biorxiv.orgasm.org Furthermore, the assimilation of GlcNAc, a nitrogen-containing compound, has been shown to broadly impact the metabolism of amino acids, purines, and pyrimidines in some yeasts, indicating a widespread influence on nitrogen-based metabolic pathways. nih.govnih.gov These interconnections highlight GlcNAc metabolism as a central hub that integrates carbon and nitrogen signaling with core cellular biosynthetic and energy-generating pathways. nih.gov

N-Glycan Metabolism

N-glycans are complex carbohydrate structures attached to the asparagine residues of proteins. This compound is an essential component of these structures, playing a role in both their synthesis and catabolism. The journey of GlcNAc into N-glycans begins with the hexosamine biosynthetic pathway (HBP). nih.gov This pathway converts a small fraction of glucose into uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide required for glycosylation. nih.govphysiology.org The HBP starts with fructose-6-phosphate and utilizes glutamine, acetyl-CoA, and UTP, making it a sensor of the cell's nutrient status. nih.gov

The synthesis of N-glycans is a highly conserved process that starts in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. mdpi.com UDP-GlcNAc serves as the donor substrate for glycosyltransferases, the enzymes that build the N-glycan chains. mdpi.comresearchgate.net The initial core glycan structure is assembled on a lipid carrier (dolichol phosphate) and then transferred en bloc to nascent polypeptide chains. This core structure is subsequently trimmed and modified in the Golgi, where more GlcNAc residues, as well as other sugars, are added to create the vast diversity of mature N-glycan structures.

The catabolism of N-glycans is equally important. In human gut bacteria such as Bacteroides thetaiotaomicron, a specific gene cluster is involved in the breakdown of complex N-glycans. nih.govnih.gov This pathway involves a series of glycoside hydrolases that sequentially cleave sugars from the N-glycan. science.gov A key enzyme in this process is β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, which breaks down the disaccharide ManGlcNAc into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.govnih.gov This metabolic route is notably energy-efficient as it directly produces a phosphorylated sugar that can enter glycolysis. nih.govscience.gov

Table 1: Key Enzymes in the Hexosamine Biosynthetic Pathway (HBP)

| Enzyme | Abbreviation | Function |

|---|---|---|

| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Catalyzes the first and rate-limiting step, converting fructose-6-phosphate to glucosamine-6-phosphate. nih.gov |

| Glucosamine-phosphate N-acetyltransferase | GNA1 | Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. nih.gov |

| N-acetylglucosamine phosphomutase | PGM3/AGM1 | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/AGX1 | Activates N-acetylglucosamine-1-phosphate with UTP to produce the final product, UDP-GlcNAc. nih.govnih.gov |

| N-acetylglucosamine kinase | NAGK | A salvage pathway enzyme that phosphorylates free GlcNAc to N-acetylglucosamine-6-phosphate, allowing it to enter the main HBP. nih.gov |

Sialic Acid Production Pathways

Sialic acids are a family of nine-carbon sugar acids typically found at the outermost ends of glycan chains on cell surfaces and soluble proteins. wikipedia.org The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac), and its biosynthesis is directly dependent on this compound. nih.govmdpi.com

The synthesis of Neu5Ac begins in the cytosol with UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway. mdpi.com The key bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), catalyzes the first two steps of the pathway. mdpi.com

Epimerization: The epimerase domain of GNE converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc) and UDP. mdpi.com This is a crucial regulatory step in the pathway.

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc to generate N-acetyl-D-mannosamine-6-phosphate (ManNAc-6P). mdpi.com

Following these initial steps, the pathway proceeds as follows: 3. Condensation: Sialic acid synthase (NANS) catalyzes the condensation of ManNAc-6P with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P). mdpi.com 4. Dephosphorylation: N-acetylneuraminic acid phosphatase (NANP) removes the phosphate group from Neu5Ac-9P to yield free Neu5Ac in the cytosol. mdpi.com

For sialic acid to be incorporated into glycoconjugates, it must first be activated. This occurs in the nucleus, where CMP-sialic acid synthetase (CMAS) links Neu5Ac to a cytidine (B196190) monophosphate (CMP) nucleotide, forming CMP-N-acetylneuraminic acid (CMP-Neu5Ac). wikipedia.org This activated form is then transported into the Golgi apparatus, where sialyltransferases attach it to the terminal positions of N-glycans, O-glycans, and glycolipids. wikipedia.org Chemo-enzymatic methods have also been developed to produce sialic acid derivatives from N-acetyl-D-glucosamine in a one-pot reaction system, highlighting the direct precursor role of GlcNAc. google.com

Table 2: Key Steps in N-Acetylneuraminic Acid (Neu5Ac) Biosynthesis

| Step | Substrate(s) | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | UDP-N-acetylglucosamine | GNE (Epimerase domain) | N-acetyl-D-mannosamine (ManNAc) | Cytosol |

| 2 | N-acetyl-D-mannosamine | GNE (Kinase domain) | N-acetyl-D-mannosamine-6-phosphate | Cytosol |

| 3 | ManNAc-6-P + Phosphoenolpyruvate (PEP) | Sialic acid synthase (NANS) | N-acetylneuraminic acid 9-phosphate | Cytosol |

| 4 | N-acetylneuraminic acid 9-phosphate | N-acetylneuraminic acid phosphatase (NANP) | N-acetylneuraminic acid (Neu5Ac) | Cytosol |

| 5 | Neu5Ac + Cytidine triphosphate (CTP) | CMP-sialic acid synthetase (CMAS) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Nucleus |

Chitin Biosynthesis

Chitin is a long-chain polymer of N-acetyl-D-glucosamine and is the second most abundant polysaccharide in nature, after cellulose. wikipedia.org It is a primary component of the exoskeletons of arthropods, such as insects and crustaceans, as well as the cell walls of most fungi. wikipedia.orgwikipedia.org

This compound is the monomeric unit that constitutes the chitin polymer. wikipedia.orgnih.govquora.com These monomers are linked together by β-(1→4)-glycosidic bonds, forming a structure analogous to cellulose. wikipedia.org This linkage, along with extensive hydrogen bonding between adjacent polymer chains, imparts significant strength and resilience to chitin. wikipedia.org Chitin is a homopolymer, meaning it is composed of repeating units of a single type of monomer, which is N-acetyl-D-glucosamine (also referred to as NAG). quora.commdpi.com The chemical structure of chitin is a polymer of N-acetyl-d-glucosamine (NAG) linked by beta-glycosidic bonds. mdpi.com

| Polymer | Monomeric Unit | Linkage Type | Key Function |

|---|---|---|---|

| Chitin | This compound (GlcNAc) | β-(1→4) | Structural component of arthropod exoskeletons and fungal cell walls |

Chitin synthesis is catalyzed by a family of enzymes known as chitin synthases (EC 2.4.1.16). wikipedia.org These enzymes are integral membrane proteins that facilitate the transfer of an N-acetyl-D-glucosamine unit from a donor molecule, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), to the non-reducing end of a growing chitin chain. wikipedia.orgglycopedia.eu The reaction involves the formation of a β-(1→4)-glycosidic bond and the release of UDP. wikipedia.org

The process of chitin chain elongation by chitin synthase can be summarized as follows:

Substrate Binding: The enzyme binds both the UDP-GlcNAc donor and the growing chitin polymer chain. wikipedia.org

Glycosyl Transfer: The N-acetyl-D-glucosamine moiety is transferred from UDP to the chitin chain. glycopedia.eu

Translocation: The newly elongated chitin chain is then translocated through a channel within the enzyme, moving it towards the extracellular space. glycopedia.eunih.gov

Research suggests that chitin synthases may also "self-prime" by hydrolyzing UDP-GlcNAc to generate the initial GlcNAc molecule needed to start a new chitin chain. nih.gov

The synthesis of chitin is a tightly regulated process, essential for the proper growth and development of organisms that produce it. In fungi, chitin synthase enzymes are initially synthesized in an inactive form, known as a zymogen, in the rough endoplasmic reticulum. wikipedia.org These zymogens are then transported in vesicles called chitosomes to the site of cell growth, such as the hyphal tip. wikipedia.org Upon reaching the cell membrane, the zymogen is activated, initiating chitin synthesis. wikipedia.org

The activity of chitin synthases is also subject to inhibition. For instance, benzoylurea-based insecticides function by inhibiting this enzyme in insects, which disrupts the formation of their chitinous exoskeletons. wikipedia.org

Glycosaminoglycan (GAG) Synthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.govwikipedia.org this compound is a crucial component in the synthesis of several types of GAGs, which are key components of the extracellular matrix and connective tissues. nih.govmdpi.com The biosynthesis of GAGs begins with the creation of UDP-activated sugars in the cytoplasm, including UDP-N-acetylglucosamine. nih.gov

Hyaluronic acid, also known as hyaluronan, is a unique, non-sulfated glycosaminoglycan found throughout connective, epithelial, and neural tissues. wikipedia.org It is a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. wikipedia.orgnutrafoods.eu These units are linked by alternating β-(1→4) and β-(1→3) glycosidic bonds. wikipedia.orgresearchgate.netresearchgate.net Hyaluronic acid is synthesized by a class of integral membrane proteins called hyaluronan synthases (HAS). wikipedia.org These enzymes repeatedly add D-glucuronic acid and N-acetyl-D-glucosamine to the growing polysaccharide chain. wikipedia.org Studies have shown that providing an external source of N-acetylglucosamine can increase the production of hyaluronic acid in cultured human dermal fibroblasts. nih.gov

| Glycosaminoglycan | Repeating Disaccharide Unit | Linkage Types | Key Characteristics |

|---|---|---|---|

| Hyaluronic Acid | D-glucuronic acid and N-acetyl-D-glucosamine | β-(1→4) and β-(1→3) | Non-sulfated, very large molecular weight |

Hyaluronic acid is a major component of the extracellular matrix (ECM), the complex network of macromolecules that provides structural and biochemical support to surrounding cells. wikipedia.orgnih.gov Its high molecular weight and ability to bind large amounts of water contribute significantly to the viscoelastic and hydrating properties of the ECM. researchgate.net This is crucial for maintaining the turgor and integrity of tissues like skin and cartilage. wikipedia.orgresearchgate.net In the skin, hyaluronic acid fills the space between collagen and elastin (B1584352) fibers, providing hydration and mechanical cushioning. mdpi.com It also plays a vital role in cell proliferation, migration, and tissue repair processes. wikipedia.orgresearchgate.net The open and hydrated matrix created by hyaluronic acid facilitates the movement of cells and nutrients, which is essential for processes like wound healing. wikipedia.org

Hyaluronic Acid (Hyaluronan)

Hyaluronan Synthase Activity

Hyaluronan, a high-molecular-weight polysaccharide composed of repeating disaccharide units of glucuronic acid and N-acetylglucosamine, is synthesized by the enzyme hyaluronan synthase. ontosight.ai This enzyme facilitates the transfer of UDP-alpha-N-acetyl-D-glucosamine and UDP-alpha-D-glucuronate to the growing hyaluronan chain, creating alternating beta-1,3 and beta-1,4 glycosidic bonds. ontosight.ai Specifically, the synthesis involves two key transferase reactions: the transfer of N-acetylglucosamine from UDP-alpha-N-acetyl-D-glucosamine to form a beta-1,4 glycosidic bond, and the transfer of glucuronate from UDP-alpha-D-glucuronate to form a beta-1,3 glycosidic bond. ontosight.ai The availability of UDP-N-acetylglucosamine can influence the rate of hyaluronan synthesis. researchgate.net Studies have shown that increasing the availability of UDP-GlcNAc can lead to an increase in hyaluronan production. researchgate.net Furthermore, the activity of hyaluronan synthase 2 (HAS2), a key synthase in some cell types, can be enhanced by O-GlcNAcylation, a process where a single N-acetylglucosamine sugar is added to the protein. researchgate.net

Keratan (B14152107) Sulfate (B86663) (KS)

Keratan sulfate is a linear polymer made of repeating N-acetyllactosamine units, which consist of galactose and N-acetyl-D-glucosamine. nih.govmerckmillipore.com The structure of keratan sulfate can vary, leading to classifications such as keratan sulfate I (KSI), II (KSII), and III (KSIII), which differ in their linkage to core proteins. nih.gov The biosynthesis of the poly-LacNAc backbone of keratan sulfate involves the sulfation of terminal GlcNAc moieties. acs.org The C-6 hydroxyl groups of both N-acetylglucosamine and galactose residues within the polysaccharide chain can be modified by sulfation. nih.gov The sulfation of glucosamine is often more complete than that of galactose. nih.gov

The synthesis of the repeating disaccharide unit of keratan, [→3]β-D-galactose-β[1→4]-N-acetyl-D-glucosamine, is a key step in its formation. merckmillipore.comsigmaaldrich.com The enzymes involved in KS biosynthesis exhibit specificity; for instance, GlcNAc-6-O-sulfotransferase 2 (CHST2) only sulfates terminal GlcNAc moieties. nih.gov

Heparan Sulfate (HS) and Heparin

Heparan sulfate and heparin are structurally related glycosaminoglycans composed of repeating disaccharide units. nih.gov this compound is a fundamental component of the precursor polysaccharide for both HS and heparin. nih.gov

Heparosan is the initial polysaccharide chain that serves as a precursor for both heparan sulfate and heparin. nih.govnih.gov It is a linear polymer with a repeating disaccharide unit of [→4) β-D-glucuronic acid (GlcA) (1→4) N-acetyl-α-D-glucosamine (GlcNAc) (1→]n. nih.gov In bacteria such as Escherichia coli K5, heparosan is synthesized as a capsular polysaccharide. nih.gov The biosynthesis of heparosan involves the alternating action of two glycosyltransferases, KfiA and KfiC, which add GlcNAc and GlcA, respectively, to the non-reducing end of the growing chain. nih.govnih.gov The building blocks for this synthesis are UDP-GlcNAc and UDP-GlcA, which are derived from glucose-6-phosphate. nih.gov

Following the synthesis of the initial heparosan chain, it undergoes a series of enzymatic modifications to become heparan sulfate. mdpi.commdpi.com One of the initial and crucial modification steps is the N-deacetylation and subsequent N-sulfation of the N-acetyl-D-glucosamine residues. mdpi.com This reaction is catalyzed by a bifunctional enzyme family called N-deacetylase/N-sulfotransferases (NDSTs). mdpi.commdpi.com These enzymes remove the acetyl group from GlcNAc and replace it with a sulfo group, forming N-sulfated glucosamine (GlcNS). mdpi.commdpi.com This modification often occurs in clusters, creating N-sulfated domains (NS domains) along the heparan sulfate chain, interspersed with regions rich in N-acetylglucosamine (NA domains). mdpi.com The resulting modified chain can then undergo further modifications, including O-sulfation at various positions. mdpi.com The extent and pattern of these modifications contribute to the vast structural and functional diversity of heparan sulfate. mdpi.com

Peptidoglycan and Bacterial Cell Wall Biogenesis

This compound is an indispensable component of the bacterial cell wall, playing a critical structural role. nih.gov

Component of Peptidoglycan

Peptidoglycan, also known as murein, is a massive macromolecule that forms a mesh-like layer around the cytoplasmic membrane of most bacteria, providing structural integrity to the cell. wikipedia.orgwikipedia.org The glycan backbone of peptidoglycan is composed of alternating β-(1,4) linked residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). nih.govwikipedia.org This fundamental structure is consistent across both Gram-positive and Gram-negative bacteria. nih.gov

The synthesis of peptidoglycan is a complex process that begins in the cytoplasm with the formation of a UDP-N-acetylmuramoyl-pentapeptide precursor. ecmdb.caumaryland.edu This precursor is then attached to a lipid carrier in the cell membrane, and N-acetyl-D-glucosamine is added to form the complete monomeric unit. ecmdb.caumaryland.edu This monomer is then transported across the membrane and polymerized into the growing peptidoglycan layer. ecmdb.caumaryland.edu The constant turnover and remodeling of peptidoglycan during bacterial growth highlights the continuous demand for N-acetylglucosamine. nih.gov

This compound (GlcNAc) is a monosaccharide derivative of glucose, playing a fundamental role in the structure and function of various biological macromolecules. ecmdb.ca This article explores its critical involvement in the synthesis of glycoconjugates and structural biopolymers, focusing on its specific roles in bacterial cell walls, and as a component of diverse glycolipids and glycoproteins.

Protein Post Translational Modification: O Glcnacylation

Mechanism of O-GlcNAcylation

O-GlcNAcylation is a widespread post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine and threonine residues of proteins. wikipedia.orgrndsystems.comnih.gov This modification is characterized by a β-glycosidic bond between the hydroxyl group of the amino acid side chain and the GlcNAc sugar. wikipedia.org Unlike many other forms of glycosylation, O-GlcNAc is not elongated into more complex sugar chains. royalsocietypublishing.org This process is integral to cellular signaling, transcription, and the stress response. rndsystems.comnih.gov

Attachment to Serine and Threonine Residues

The addition of O-GlcNAc occurs specifically on the hydroxyl groups of serine (Ser) and threonine (Thr) residues within nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgnih.govfrontiersin.orgresearchgate.net While there is no strict consensus sequence for O-GlcNAcylation, certain motifs, such as sequences rich in proline and valine near the target Ser/Thr site, are frequently observed. frontiersin.orgnih.gov This modification is analogous to phosphorylation, as both processes target the same amino acid residues and can influence each other's presence and function. wikipedia.orgnih.govbiologists.com In some instances, O-GlcNAcylation and phosphorylation can compete for the same or nearby sites on a protein, creating a complex interplay that regulates protein activity. royalsocietypublishing.orgbiologists.complos.orgpnas.org

Subcellular Localization (Nuclear, Cytoplasmic, Mitochondrial Proteins)

O-GlcNAcylation is a modification predominantly found on proteins within the nucleus, cytoplasm, and mitochondria. frontiersin.orgresearchgate.netumn.edumdpi.com This localization is distinct from most other types of glycosylation, which typically occur on secreted and membrane-bound proteins. wikipedia.org The enzymes responsible for O-GlcNAcylation, OGT and OGA, have isoforms that are present in all three compartments, allowing for the spatial control of this modification. frontiersin.orgbiorxiv.org For instance, nuclear O-GlcNAcylation is crucial for regulating the activity of numerous transcription factors, while cytosolic modification is important for the proper transduction of signaling cascades. nih.govmdpi.com The presence of O-GlcNAcylated proteins in the mitochondria suggests a role in regulating metabolic pathways and mitochondrial function. portlandpress.comnih.govportlandpress.com

Enzymatic Regulation

The dynamic cycling of O-GlcNAc is tightly controlled by a pair of highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). wikipedia.orgumn.edumdpi.comresearchgate.netspandidos-publications.com This two-enzyme system is remarkably simple compared to the hundreds of kinases and phosphatases that regulate phosphorylation. wikipedia.org

O-GlcNAc transferase (OGT) is the enzyme responsible for adding the GlcNAc moiety to proteins. umn.edumdpi.comresearchgate.netspandidos-publications.comnih.gov It utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor. wikipedia.orgnih.gov The catalytic mechanism of OGT is metal-independent and follows an ordered Bi-Bi kinetic model, where UDP-GlcNAc binds to the enzyme first, followed by the protein substrate. nih.govresearchgate.net OGT itself is subject to regulation through post-translational modifications, including phosphorylation and O-GlcNAcylation, which can modulate its activity and substrate specificity. frontiersin.orgnih.gov

O-GlcNAcase (OGA) is the enzyme that removes the GlcNAc modification from proteins through hydrolysis. umn.edumdpi.comresearchgate.netspandidos-publications.com OGA is a member of the hexosaminidase family and functions optimally at a neutral pH, which is characteristic of the cytosol where it is predominantly located. wikipedia.orgnih.gov The catalytic mechanism of OGA involves substrate-assisted catalysis, resulting in the release of the unmodified protein and GlcNAc. wikipedia.org Similar to OGT, OGA is also regulated by post-translational modifications, including phosphorylation and O-GlcNAcylation. researchgate.net

Functional Consequences of O-GlcNAcylation

The addition of O-GlcNAc to proteins has a wide array of functional consequences, impacting numerous cellular processes. nih.govbiologists.com This modification can directly alter a protein's enzymatic activity, influence its interactions with other molecules, affect its stability and lifespan within the cell, and dictate its subcellular location. nih.govbiologists.com

O-GlcNAcylation can directly modulate the function and enzymatic activity of target proteins. nih.govmdpi.com For instance, the O-GlcNAcylation of glycogen (B147801) synthase, a key enzyme in glucose metabolism, leads to a significant reduction in its activity. mdpi.com In another example, the activity of the transcription factor Sp1 is modulated by O-GlcNAcylation, which has been shown to play a protective role against heat-related misfolding. mdpi.com Furthermore, O-GlcNAcylation has been identified on over 100 protein kinases, which are enzymes responsible for phosphorylation. wikipedia.org This modification can alter kinase activity by interfering with ATP binding or by changing the kinase's substrate recognition. wikipedia.org

A significant mechanism by which O-GlcNAcylation exerts its effects is through the regulation of protein-protein interactions. nih.govacs.org This modification can either induce or inhibit these interactions, thereby controlling the assembly and function of multiprotein complexes. nih.gov For example, the O-GlcNAcylation of the transcription factor STAT5, which is involved in cell proliferation and apoptosis, can induce its interaction with other proteins. nih.gov Conversely, aberrant O-GlcNAcylation of the metabolic regulator PGC1α has been shown to disrupt its normal protein-protein interactions. nih.gov The O-GlcNAc transferase itself contains tetratricopeptide repeats, structural motifs known to facilitate protein-protein interactions, suggesting a direct role in mediating these associations. nih.gov

O-GlcNAcylation plays a critical role in determining the half-life and stability of proteins. biologists.commdpi.com This modification can protect proteins from degradation by the proteasome, often by blocking ubiquitination, a PTM that typically targets proteins for destruction. nih.govnih.gov For example, O-GlcNAcylation of the tumor suppressor protein p53 at serine 149 prevents its phosphorylation at a nearby threonine, which would otherwise lead to its ubiquitination and degradation. nih.govroyalsocietypublishing.org Similarly, the stability of cyclin D1, a key regulator of the cell cycle, is increased by O-GlcNAcylation, which slows down its ubiquitination. royalsocietypublishing.orgfrontiersin.org Studies have shown that O-GlcNAcylated proteins in the nucleus and cytoplasm generally exhibit longer half-lives compared to their non-modified counterparts. researchgate.net For instance, O-GlcNAcylation has been found to stabilize proteins within the nuclear pore complex and the spliceosome. researchgate.net

| Protein | Effect of O-GlcNAcylation on Stability | Mechanism |

| p53 | Increased stability. nih.govroyalsocietypublishing.org | Blocks phosphorylation-dependent ubiquitination. nih.govroyalsocietypublishing.org |

| Cyclin D1 | Increased stability. royalsocietypublishing.orgfrontiersin.org | Slows down ubiquitination. frontiersin.org |

| Snail1 | Increased stability. nih.gov | Decreases phosphorylation-mediated degradation. nih.gov |

| FoxM1 | Increased stability. royalsocietypublishing.org | Reduces degradation. royalsocietypublishing.org |

| EZH2 | Increased stability. pnas.org | O-GlcNAcylation in the N-terminal region contributes to stability. pnas.org |

| Keratins 8/18 | Decreased stability. nih.gov | Increases ubiquitination and proteasomal degradation. nih.gov |

O-GlcNAcylation can influence the subcellular localization of proteins, directing them to specific compartments within the cell. nih.govbiologists.com This modification is found on proteins in the nucleus, cytoplasm, and mitochondria. nih.govbiorxiv.org For example, O-GlcNAcylation of the transcription factor Sp1 has been shown to modulate its localization to the nucleus. nih.gov Insulin (B600854) stimulation can trigger the translocation of OGT from the nucleus to the cytoplasm and its localization to the plasma membrane, allowing for temporal control of insulin signaling. nih.govnih.gov The highest concentration of O-GlcNAcylated proteins is found in the nuclear envelope, particularly on nuclear pore proteins, which regulate the transport of molecules into and out of the nucleus. nih.govnih.gov

A crucial aspect of O-GlcNAcylation is its extensive crosstalk with protein phosphorylation. biologists.comnih.gov Both modifications occur on serine and threonine residues, and they can compete for the same or adjacent sites on a protein. biologists.commdpi.com This interplay can be reciprocal, where the presence of one modification prevents the addition of the other, or it can be more complex, with one modification influencing the other at a distant site. nih.gov For example, O-GlcNAcylation of the protein Akt at specific threonine residues can inhibit its activating phosphorylation at a nearby site, thereby disrupting the interaction between Akt and its activating kinase, PDK1. plos.org This dynamic interplay is a fundamental mechanism for regulating a vast number of cellular processes, including signal transduction and cell cycle progression. biologists.comnih.gov

| Protein | O-GlcNAcylation Site(s) | Phosphorylation Site(s) | Crosstalk Outcome |

| Akt | Thr 305, Thr 312. plos.org | Thr 308. plos.org | O-GlcNAcylation inhibits phosphorylation and Akt activation. plos.org |

| Tau | Multiple sites, including Ser-262. nih.gov | Multiple sites | O-GlcNAcylation negatively regulates phosphorylation. biologists.comnih.gov |

| IRS-1 | Multiple sites. nih.gov | Multiple serine residues. biologists.com | O-GlcNAcylation occurs in parallel with inactivating phosphorylation. biologists.comnih.gov |

| CaMKIV | Ser 189. biologists.commdpi.com | Thr 200. biologists.com | O-GlcNAc-phosphate interplay controls basal catalytic activity. biologists.com |

| p53 | Ser 149. nih.govroyalsocietypublishing.org | Thr 155. nih.govroyalsocietypublishing.org | O-GlcNAcylation at Ser149 blocks phosphorylation at Thr155, stabilizing p53. nih.govroyalsocietypublishing.org |

Specific Protein Targets of O-GlcNAcylation

O-GlcNAcylation modifies a vast and diverse array of intracellular proteins, including transcription factors, signaling molecules, and metabolic enzymes. researchgate.netacs.org The identification of specific protein targets has been crucial for understanding the widespread impact of this modification.

| Protein Target Class | Examples | Functional Relevance |

| Transcription Factors | Sp1, p53, c-Fos, c-Jun, NF-κB, PGC-1α, FoxO1, ChREBP. nih.govmdpi.comnih.govroyalsocietypublishing.orgdigitellinc.com | Regulation of gene expression, cell cycle control, metabolism. nih.govmdpi.comnih.govroyalsocietypublishing.orgdigitellinc.com |

| Kinases | Akt, CaMKIV, AMPK. wikipedia.orgbiologists.combiorxiv.orgplos.org | Signal transduction, energy sensing. wikipedia.orgbiologists.combiorxiv.orgplos.org |

| Cytoskeletal Proteins | Keratins 8 and 18, Tau, Band 4.1, Vinculin, Talin, Synapsin I. nih.govnih.govnih.gov | Cytoskeletal organization, neuronal function. nih.govnih.govnih.gov |

| Metabolic Enzymes | Glycogen synthase, Pyruvate (B1213749) kinase M2 (PKM2). nih.govmdpi.com | Glucose metabolism. nih.govmdpi.com |

| Nuclear Pore Proteins | Various nucleoporins (e.g., NUP153, NUP214, NUP93). nih.govresearchgate.netnih.gov | Regulation of nuclear transport. nih.govresearchgate.netnih.gov |

| Histones | H2B. wikipedia.org | Chromatin structure and gene regulation. wikipedia.org |

Kinases and Phosphatases

The interplay between O-GlcNAcylation and phosphorylation is a critical regulatory mechanism in cellular signaling. nih.gov These two post-translational modifications can compete for the same or proximal serine and threonine residues, leading to a reciprocal relationship often described as a "Yin-Yang" model. pnas.org However, the crosstalk extends beyond simple competition. O-GlcNAcylation directly regulates the enzymes of phosphorylation—kinases and phosphatases.

Global proteomic studies have revealed that over 100 kinases are themselves substrates for O-GlcNAcylation. nih.gov This modification can directly influence a kinase's activity, its selection of downstream substrates, and its localization within the cell. nih.govnih.gov For instance, the O-GlcNAcylation of Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) has been shown to directly regulate its kinase activity. nih.gov Similarly, protein kinase C (PKC) isozymes are modified by O-GlcNAc, which appears to regulate the activity of PKCα. nih.gov

Furthermore, evidence points to the formation of large, multifunctional enzymatic complexes that include OGT, OGA, kinases, and phosphatases. biologists.com For example, OGT can associate with protein phosphatase 1 (PP1), creating a complex capable of removing a phosphate (B84403) group and adding an O-GlcNAc moiety to a protein substrate. nih.govbiologists.com Conversely, OGA can interact with CaMKIV, forming a complex that can remove O-GlcNAc and add a phosphate. nih.gov These dynamic complexes allow for rapid and finely-tuned responses to cellular signals, modulating the phosphorylation state of the proteome by directly modifying the enzymes that control it. biologists.com Inhibition of OGA, leading to increased global O-GlcNAcylation, results in a complex cellular response where phosphorylation decreases at some sites but unexpectedly increases at many others, highlighting the intricate regulatory role of O-GlcNAc on kinase and phosphatase pathways. pnas.orgnih.gov

| Kinase/Phosphatase | Effect of O-GlcNAcylation | References |

| Protein Kinase C (PKC) | Activity of PKCα appears to be regulated by O-GlcNAcylation. | nih.gov |

| CaMKIV | O-GlcNAcylation directly regulates its kinase activity. | nih.govnih.gov |

| Akt | O-GlcNAcylation is related to its nuclear localization and has roles in angiogenesis and apoptosis. | nih.gov |

| Protein Phosphatase 1 (PP1) | Forms a complex with OGT, potentially coordinating dephosphorylation and O-GlcNAcylation. | nih.govbiologists.com |

Transcription Factors (e.g., NFκB, c-myc, p53, FOXO1)

O-GlcNAcylation is a key regulator of transcription, with more than 25% of O-GlcNAc-modified proteins being involved in this process. nih.gov It modulates the function of numerous transcription factors and co-activators, thereby influencing gene expression programs that control metabolism, cell growth, and stress responses. frontiersin.orgnih.gov

NF-κB (Nuclear Factor kappa B): The activity of the NF-κB signaling pathway is promoted by O-GlcNAcylation. frontiersin.orgnih.gov This occurs through several mechanisms, including the modification of the IκB kinase (IKK) complex. Specifically, O-GlcNAcylation of IKKβ at Serine 733, a site that is otherwise subject to inactivating phosphorylation, maintains its catalytic activity. royalsocietypublishing.org This sustained IKKβ activity promotes the activation of NF-κB, which can then translocate to the nucleus to induce the expression of its target genes. frontiersin.orgroyalsocietypublishing.org

c-myc: The c-myc oncoprotein, a critical regulator of cell proliferation and metabolism, is a well-established target of O-GlcNAcylation. frontiersin.orgbiologists.com The modification occurs at Threonine 58 (Thr58), a residue located within the protein's transactivation domain. royalsocietypublishing.orgbiologists.com This same site is also a target for phosphorylation by GSK3β, which signals for c-myc's degradation. royalsocietypublishing.org O-GlcNAcylation at Thr58 blocks this phosphorylation, thereby stabilizing the c-myc protein and enhancing its transcriptional activity. royalsocietypublishing.org

p53: The tumor suppressor p53 is also regulated by O-GlcNAcylation in a manner that affects its stability. biologists.comnih.gov O-GlcNAcylation of p53 at Serine 149 (Ser149) prevents a subsequent phosphorylation event at the nearby Threonine 155 (Thr155). royalsocietypublishing.orgbiologists.comnih.gov Phosphorylation at Thr155 normally promotes the degradation of p53. By blocking this, O-GlcNAcylation at Ser149 leads to the stabilization and accumulation of the p53 protein, thereby promoting its tumor-suppressive functions. royalsocietypublishing.orgnih.gov

FOXO1 (Forkhead box protein O1): This transcription factor plays a key role in regulating metabolism and apoptosis. nih.gov Unlike the reciprocal "Yin-Yang" relationship seen with some proteins, O-GlcNAcylation and phosphorylation of FOXO1 occur at different sites and are not functionally competitive. nih.gov Increased glucose levels lead to the O-GlcNAcylation of FOXO1, which enhances its transcriptional activity. royalsocietypublishing.orgnih.gov This modification promotes the nuclear localization of FOXO1 and increases the expression of gluconeogenic genes. royalsocietypublishing.orgnih.gov The co-activator PGC-1α can recruit OGT to FOXO1, facilitating its O-GlcNAcylation and subsequent activation. royalsocietypublishing.orgnih.gov

| Transcription Factor | Site of O-GlcNAcylation | Functional Consequence | References |

| NF-κB | O-GlcNAcylation of IKKβ at Ser733 | Promotes NF-κB activation by maintaining IKKβ catalytic activity. | frontiersin.orgroyalsocietypublishing.org |

| c-myc | Threonine 58 (Thr58) | Blocks phosphorylation-dependent degradation, leading to protein stabilization and increased activity. | royalsocietypublishing.orgbiologists.com |

| p53 | Serine 149 (Ser149) | Inhibits phosphorylation at Thr155, preventing proteasomal degradation and leading to stabilization. | royalsocietypublishing.orgbiologists.comnih.gov |

| FOXO1 | Threonine 317 (Thr317) and other sites | Enhances transcriptional activation and nuclear localization, promoting gluconeogenic gene expression. | frontiersin.orgroyalsocietypublishing.orgnih.gov |

Metabolic Enzymes

O-GlcNAcylation acts as a critical nutrient-sensing mechanism that directly regulates the activity of key metabolic enzymes, thereby modulating the flow of substrates through central metabolic pathways. peerj.com This modification provides a direct link between the availability of glucose, via the hexosamine biosynthesis pathway (HBP), and the control of glucose metabolism itself. frontiersin.org

Nearly all enzymes involved in the glycolytic pathway have been identified as targets for O-GlcNAcylation. mdpi.com This includes enzymes at virtually every step of glycolysis, such as phosphofructokinase 1 (PFK1), phosphoglycerate kinase 1 (PGK1), and pyruvate dehydrogenase complex (PDC). peerj.commdpi.com The modification of these enzymes can either enhance or inhibit their activity, redirecting metabolic flux in response to the cell's energy status.

| Metabolic Enzyme | Site of O-GlcNAcylation | Effect on Activity/Function | References |

| Phosphofructokinase 1 (PFK1) | Serine 529 | Decreases enzyme activity, redirecting glucose flux to the Pentose Phosphate Pathway. | royalsocietypublishing.orgmdpi.com |

| Phosphoglycerate Kinase 1 (PGK1) | Threonine 255 | Increases enzyme activity and promotes translocation to mitochondria, inhibiting the TCA cycle. | peerj.commdpi.com |

| Glycogen Synthase (GS) | Not specified | Decreases enzyme activity. | peerj.com |

| Glucose-6-phosphate dehydrogenase (G6PD) | Not specified | O-GlcNAcylation affects PPP activity. | mdpi.com |

| Glucose Transporter 4 (GLUT4) | Not specified | O-GlcNAcylation is involved in regulating its translocation and glucose uptake. | mdpi.com |

Chaperones

O-GlcNAcylation plays a significant role in the cellular stress response, in part by modulating the function of molecular chaperones, particularly small heat shock proteins (sHSPs). biorxiv.orgbiorxiv.org This modification can enhance the ability of chaperones to prevent protein misfolding and aggregation, a process implicated in various neurodegenerative diseases. biorxiv.org

Research has shown that O-GlcNAcylation directly activates the anti-amyloid chaperone activity of sHSPs such as HSP27, αA-crystallin (αAC), and αB-crystallin (αBC). biorxiv.orgbiorxiv.org For example, O-GlcNAcylation of these sHSPs increases their ability to block the amyloid formation of proteins like α-synuclein and Aβ. biorxiv.orgbiorxiv.org Mechanistically, it has been demonstrated that O-GlcNAc modification near the conserved "IXI" motif in sHSPs can prevent this domain from intramolecularly inhibiting substrate binding, thus making the chaperone more active. biorxiv.org

The modification of HSP27 by O-GlcNAc not only enhances its intrinsic chaperone function but also alters its interactions with other proteins in the chaperone network. nih.gov O-GlcNAc-modified HSP27 binds more strongly to the co-chaperone BAG3, which in turn promotes the refolding of substrate proteins by the HSP70 system. nih.gov This demonstrates that O-GlcNAcylation acts as a regulatory switch, influencing protein-protein interactions within the broader heat shock protein network to protect against protein aggregation. nih.gov The effects of O-GlcNAcylation can be highly specific, with modifications on different HSP27 mutants, such as those found in Charcot-Marie-Tooth disease, having varied effects on chaperone activity. nih.gov

| Chaperone Protein | Effect of O-GlcNAcylation | Research Finding | References |

| HSP27 | Enhances anti-amyloid chaperone activity. | Increases ability to block α-synuclein and Aβ aggregation; alters interaction with BAG3/HSP70. | biorxiv.orgbiorxiv.orgnih.gov |

| αA-crystallin (αAC) | Enhances anti-amyloid chaperone activity. | O-GlcNAcylated αAC is a better chaperone against α-synuclein amyloid aggregation. | biorxiv.orgresearchgate.net |

| αB-crystallin (αBC) | Enhances anti-amyloid chaperone activity. | Increases ability to block Aβ aggregation. | biorxiv.orgresearchgate.net |

Cytoskeletal Proteins

The cytoskeleton, a dynamic network of protein filaments, is subject to extensive regulation by post-translational modifications, including abundant O-GlcNAcylation. frontiersin.organnualreviews.orgoup.com This modification is found on proteins of all major cytoskeletal systems and is believed to play a crucial role in regulating cytoskeletal structure and dynamics. oup.comnih.gov Like phosphorylation, O-GlcNAcylation of cytoskeletal components is a dynamic process and the two modifications can occur reciprocally, suggesting a complex regulatory interplay. annualreviews.orgnih.gov

Numerous cytoskeletal and associated proteins are known to be O-GlcNAcylated, including intermediate filament proteins like vimentin (B1176767) and keratins, as well as proteins involved in linking the cytoskeleton to membranes, such as talin and vinculin. elifesciences.orgoup.com The modification of these proteins is hypothesized to be important for mediating the protein-protein interactions that are essential for the assembly and organization of the cytoskeleton. oup.comnih.gov

Studies on the intermediate filament protein vimentin have shown that O-GlcNAcylation at specific sites is critical for regulating filament assembly and dynamics. elifesciences.org The addition and removal of O-GlcNAc, often in competition with phosphorylation at nearby sites, can influence whether vimentin filaments assemble or disassemble. elifesciences.org This suggests that O-GlcNAcylation is a key regulatory switch that cells use to remodel their intermediate filament cytoskeleton in response to various stimuli. elifesciences.org

Cellular and Molecular Signaling Roles

Nutrient Sensing and Metabolic Regulation

The post-translational modification of nuclear and cytoplasmic proteins with a single N-acetylglucosamine moiety, known as O-GlcNAcylation, is a key mechanism by which cells sense and respond to nutrient availability. researchgate.nethmdb.ca This dynamic process, regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), modulates the activity of thousands of proteins involved in major cellular functions. frontiersin.orgresearchgate.net

In various organisms, GlcNAc itself can act as a signaling molecule. For instance, in the human fungal pathogen Candida albicans, extracellular GlcNAc is transported into the cell and triggers signaling pathways that regulate morphogenesis and virulence, independent of its metabolism. mdpi.comnih.gov This ability to sense nonphosphorylated GlcNAc allows cells to distinguish between exogenous GlcNAc and the de novo synthesized GlcNAc-6-phosphate. nih.gov In bacteria, the uptake of GlcNAc leads to the formation of GlcNAc-6-phosphate, which then regulates gene expression related to its own catabolism. tandfonline.com In Streptomyces, GlcNAc is a key signaling molecule that, depending on the nutritional state, can either promote growth or trigger development and antibiotic production. biorxiv.org

Signal Transduction Pathways

N-Acetyl-beta-D-glucosamine and its derivatives are integral to the modulation of several key signal transduction pathways that govern cell growth, survival, and function.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Increased levels of O-GlcNAcylation have been shown to impact this pathway. For example, in human coronary endothelial cells, elevated O-GlcNAc levels can impair the metabolic branch of the insulin (B600854) signaling pathway, which includes the IRS/PI3K/Akt cascade. nih.gov This impairment can lead to attenuated phosphorylation of downstream targets like endothelial nitric oxide synthase (eNOS). nih.gov Conversely, in other contexts, such as chondrogenesis, the activation of the PI3K-Akt-mTOR pathway is crucial for cellular proliferation and the expression of key matrix proteins. nih.gov

MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling cascades are central to the regulation of various cellular processes, including proliferation, differentiation, and stress responses. N-acetylglucosamine has been shown to influence MAPK signaling. For instance, GlcNAc can inhibit the interleukin-1β (IL-1β)-mediated expression of certain inflammatory and catabolic genes in chondrocytes by suppressing the activation of MAPK pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. nih.gov Furthermore, increased O-GlcNAcylation has been linked to increased activity of p38 and p44/42 MAPKs in neutrophils, which is associated with the activation of their upstream MAPK kinases. nih.gov In human coronary endothelial cells, elevated O-GlcNAc levels have been observed to enhance the mitogenic branch of signaling, which includes the ERK1/2 and p38 pathways. nih.gov

Regulation of Small GTPases (e.g., Rac)

Small GTPases of the Rho family, such as Rac, are critical molecular switches that regulate the actin cytoskeleton, cell motility, and other cellular functions. nih.gov O-GlcNAcylation can modulate the activity of these signaling intermediates. Pharmacological increases in O-GlcNAc levels in neutrophils have been shown to increase the activity of the small GTPase Rac. nih.govfrontiersin.org This increased Rac activity is significant as Rac is a key regulator of neutrophil chemotaxis and is known to activate MAPK signaling pathways. nih.govfrontiersin.org

Gene Expression and Transcriptional Control

This compound and its metabolic products play a significant role in regulating gene expression at the transcriptional level. This regulation can occur through direct interaction with transcription factors or through the modification of chromatin-modifying enzymes.

O-GlcNAcylation is a key mechanism for transcriptional control, as it can modify transcription factors, co-activators, and co-repressors, thereby influencing their activity, stability, and localization. nih.govresearchgate.net For instance, transcription factors such as c-myc, p53, and NF-κB are known to be regulated by O-GlcNAc modification. nih.govtandfonline.com

Induction of Catabolic Genes

A well-documented example of transcriptional control by this compound is the induction of genes required for its own catabolism. In the fungus Candida albicans, GlcNAc rapidly and strongly induces the expression of the catabolic genes HXK1 (hexokinase), DAC1 (N-acetylglucosamine-6-phosphate deacetylase), and NAG1 (glucosamine-6-phosphate deaminase). mdpi.comnih.govnih.gov This induction is mediated by a specific signaling pathway involving the GlcNAc transporter Ngt1, a sensor protein Ngs1, and the transcription factor Rep1. nih.gov The sensor Ngs1 possesses histone acetyltransferase activity, which is thought to directly acetylate the promoters of these catabolic genes, leading to their transcriptional activation. nih.gov

Similarly, in bacteria like Bacillus subtilis and Escherichia coli, the presence of GlcNAc triggers the expression of genes necessary for its transport and breakdown. asm.orgplos.org In B. subtilis, the GntR-family regulator NagR represses the transcription of the nag operon in the absence of GlcNAc. The inducer molecule, glucosamine-6-phosphate, which is derived from GlcNAc, inhibits the DNA-binding activity of NagR, leading to the derepression of the operon. asm.org In E. coli, GlcNAc uptake results in the formation of GlcNAc-6-phosphate, which binds to the NagC repressor, causing an allosteric change that derepresses the operon for GlcNAc catabolism. tandfonline.com Furthermore, in E. coli, GlcNAc can also induce the expression of the multidrug exporter genes mdtEF through a mechanism involving catabolite activation. nih.gov

Epigenetic Regulation (e.g., White-Opaque Switch in Fungi)

This compound (GlcNAc) plays a significant role in the epigenetic regulation of certain fungi, most notably in the white-opaque switching of the human pathogen Candida albicans. researchgate.netmdpi.com This phenotypic transition is a heritable and reversible process where the fungus switches between two distinct cell types: white and opaque. nih.gov White cells are round to ovoid, forming white, dome-shaped colonies, while opaque cells are larger, elongated, and form flatter, darker colonies. nih.gov This switch is considered a crucial adaptive mechanism, influencing the fungus's metabolism, virulence, and mating capabilities. researchgate.netnih.gov

GlcNAc has been identified as a potent inducer of the switch from the white to the opaque phenotype. plos.orgmdpi.com This induction is significant because the opaque form is the mating-competent state of C. albicans. plos.org The signaling pathway for GlcNAc-induced switching is primarily mediated through the Ras1/cAMP pathway, which ultimately activates the master switch regulator, Wor1. nih.govplos.org Interestingly, while environmental cues like high CO2 levels also induce this switch, GlcNAc, a sugar often released by bacteria in the gastrointestinal tract, provides a key signal from the microbial co-inhabitants of the host. plos.org

The role of GlcNAc in this epigenetic switch is not solely dependent on its metabolism. mdpi.com Studies have shown that GlcNAc can induce the white-to-opaque transition even in the presence of glucose, and at temperatures like 37°C, which would typically favor the white form. nih.gov Furthermore, deletion of genes involved in the Vps21 signaling pathway has been shown to promote the switch from the white to the opaque phenotype in the presence of GlcNAc. tandfonline.com This indicates a complex regulatory network where GlcNAc acts as a key signaling molecule. In Candida tropicalis, another pathogenic yeast, GlcNAc also induces the white-to-opaque transition, suggesting a conserved mechanism across different fungal species. nih.gov

Catabolite Induction (e.g., Multidrug Exporter Genes in Bacteria)

In the bacterium Escherichia coli, N-acetyl-D-glucosamine has been shown to induce the expression of the multidrug exporter genes, mdtEF. nih.govasm.org These genes encode a multidrug efflux pump that can extrude a wide variety of structurally unrelated compounds, contributing to antibiotic resistance. asm.org The induction of mdtEF by GlcNAc represents a distinct signaling pathway, independent of other known regulatory pathways for these genes, such as those involving EvgSA, YdeO, GadX, and RpoS. nih.govasm.org